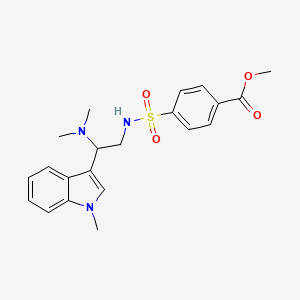

methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]sulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-23(2)20(18-14-24(3)19-8-6-5-7-17(18)19)13-22-29(26,27)16-11-9-15(10-12-16)21(25)28-4/h5-12,14,20,22H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRADHNRCWXEJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate, a compound with significant pharmacological potential, has been studied for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent research findings, including its mechanism of action, affinity for various targets, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C28H33N7O2

- Molecular Weight : 499.62 g/mol

- CAS Number : 1421373-65-0

The compound features a sulfonamide group, which is known for its role in inhibiting carbonic anhydrases (CAs), enzymes that play a crucial role in maintaining acid-base balance and are implicated in tumor progression.

Research indicates that this compound exhibits high affinity for carbonic anhydrase IX (CAIX), an isozyme overexpressed in various solid tumors. The compound's design aims to selectively inhibit CAIX to minimize side effects associated with broader CA inhibition.

Binding Affinity

In a study assessing the binding affinities of various sulfonamide derivatives, it was found that this compound demonstrated an observed dissociation constant () of 0.12 nM , indicating extremely high binding affinity towards CAIX. The intrinsic dissociation constant was even lower at 0.08 pM , showcasing its potential as a targeted therapeutic agent .

Anticancer Properties

The compound has shown promise in preclinical models as an anticancer agent. Its ability to inhibit CAIX can lead to the acidification of the tumor microenvironment, which is often exploited by cancer cells to invade surrounding tissues. By inhibiting CAIX, the compound may reduce tumor invasiveness and metastasis .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can effectively reduce cell viability in cancer cell lines that overexpress CAIX. Furthermore, in vivo studies using animal models have indicated a significant reduction in tumor growth when treated with this compound compared to controls .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In a study involving human ovarian cancer cells, treatment with this compound resulted in a 50% reduction in cell proliferation after 48 hours of exposure.

- Case Study 2 : Another study focusing on breast cancer models reported that administration of the compound led to significant tumor shrinkage and improved survival rates compared to untreated groups .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-(N-(2-dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate |

| Molecular Formula | C28H33N7O2 |

| Molecular Weight | 499.62 g/mol |

| CAS Number | 1421373-65-0 |

| Observed | 0.12 nM |

| Intrinsic | 0.08 pM |

| Anticancer Efficacy | Significant reduction in tumor growth |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that compounds similar to methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate exhibit promising anticancer properties. For instance, a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX (CAIX), a target in cancer therapy. The binding affinity of these compounds to CAIX was remarkably high, with one compound showing a dissociation constant (Kd) of 0.12 nM, suggesting significant potential for tumor treatment applications .

1.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves selective inhibition of CAIX, which is overexpressed in various tumors. The selectivity observed (over 100-fold compared to other CA isozymes) highlights the potential for targeted cancer therapies that minimize side effects associated with conventional treatments .

Pharmacological Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the benzoate moiety can significantly influence the binding affinity to target enzymes like CAIX. For example, modifications to the sulfonamide group have been shown to enhance selectivity and potency against specific cancer cell lines .

Table 1: Binding Affinities of Related Compounds to CAIX

| Compound ID | Structure Modification | Kd (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | Methyl at para position | 0.12 | >100 |

| Compound B | Chlorine at ortho position | 9,200 | <10 |

| Compound C | Bromine at para position | 6,700 | <10 |

Toxicological Studies

While exploring the therapeutic potential, it is essential to consider the compound's safety profile. Preliminary toxicological assessments indicate that similar compounds may pose risks to aquatic life and could potentially affect fertility in humans . Therefore, comprehensive toxicity studies are warranted to evaluate the safety of this compound before clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sulfamoylation of methyl 4-(chlorosulfonyl)benzoate with a secondary amine intermediate (e.g., 2-(dimethylamino)-2-(1-methylindol-3-yl)ethylamine). Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis of reactive intermediates.

- Employing a base like K₂CO₃ or triethylamine to deprotonate the amine and drive the reaction .

- Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–25°C) to reduce side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >70% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC-MS : Confirm molecular weight ([M+H]⁺ expected at ~462 g/mol) and detect impurities.

- ¹H/¹³C NMR : Verify indole proton signals (δ 7.0–7.5 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and ester methyl groups (δ 3.8–4.0 ppm) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.

- X-ray Crystallography (if crystalline): Resolve conformational isomerism in the sulfamoyl group .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound in vitro?

- Methodological Answer :

- Target Identification : Screen against kinase or GPCR panels due to structural similarity to indole-based inhibitors .

- Dose-Response Studies : Use a 96-well plate format with serial dilutions (1 nM–100 µM) and triplicate replicates. Include positive controls (e.g., staurosporine for kinase assays) .

- Cytotoxicity Assays : Pair activity screens with MTT or resazurin assays on HEK-293 or HepG2 cells to assess selectivity .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and Hill coefficients. Address outliers via Grubbs’ test .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

- Methodological Answer :

- Solubility : Test in multiple solvents (DMSO, PBS, ethanol) using nephelometry. Note that DMSO stock solutions (>10 mM) may precipitate in aqueous buffers due to ester hydrolysis .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to −20°C under argon if decomposition exceeds 5% .

- pH Effects : Evaluate stability in buffers (pH 2–9) to identify degradation pathways (e.g., sulfonamide cleavage at pH <3) .

Q. What strategies are recommended for studying the environmental fate of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to measure half-life in wastewater .

- Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algae (Pseudokirchneriella subcapitata, EC₅₀) under OECD 202/201 guidelines. Correlate results with logP (predicted ~2.8) to assess bioaccumulation risk .

- Photolysis : Expose to UV light (λ=254 nm) in aqueous solutions; monitor by LC-MS for byproducts like benzoic acid derivatives .

Synthesis & Derivative Development

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs by replacing the indole with pyrrole or benzofuran, or substituting the ester with carboxylic acid .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding modes against targets like COX-2 or 5-HT receptors .

- In Vivo Validation : Prioritize analogs with <10 µM IC₅₀ for pharmacokinetic studies (e.g., oral bioavailability in rodents) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Chemistry : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .

- Quality Control : Implement in-line FTIR to monitor reaction progress and ensure batch consistency .

- Regulatory Compliance : Document impurity profiles per ICH Q3A guidelines, focusing on genotoxic sulfonic acid byproducts .

Data Reproducibility & Validation

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Standardize Protocols : Pre-treat cells with identical serum concentrations (e.g., 10% FBS) and passage numbers (<20).

- Control for Solvent Effects : Limit DMSO to ≤0.1% in assays to avoid nonspecific cytotoxicity .

- Interlab Validation : Share samples with collaborator labs using blinded testing to confirm activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.